molecular formula C13H13NO2 B13473989 Methyl 4-(aminomethyl)-1-naphthoate

Methyl 4-(aminomethyl)-1-naphthoate

Cat. No.: B13473989
M. Wt: 215.25 g/mol
InChI Key: MOIDNYZZJLWUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(aminomethyl)-1-naphthoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(aminomethyl)-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-(aminomethyl)-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of methyl 4-bromomethyl-1-naphthoate using ammonia or an amine source under suitable conditions. This reaction often requires a palladium catalyst and a base to facilitate the substitution of the bromine atom with the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 4-(aminomethyl)-1-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-(aminomethyl)-1-naphthoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. The aromatic naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Methyl 4-(aminomethyl)-1-naphthoate can be compared with other similar compounds such as:

    Methyl 4-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a naphthalene ring. It has different electronic properties and reactivity.

    Methyl 4-(aminomethyl)phenylacetate: Contains an additional methylene group between the aromatic ring and the ester group, affecting its steric and electronic properties.

    Methyl 4-(aminomethyl)benzoate hydrochloride: The hydrochloride salt form, which may have different solubility and stability characteristics.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 4-(aminomethyl)naphthalene-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3

InChI Key

MOIDNYZZJLWUOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.